molecular formula C6H4ClN3O B6272531 2-azido-5-chlorophenol CAS No. 33354-56-2

2-azido-5-chlorophenol

Cat. No.: B6272531
CAS No.: 33354-56-2
M. Wt: 169.6
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Description

2-Azido-5-chlorophenol is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-5-chlorophenol can be synthesized through a diazotransfer reaction. One common method involves the treatment of 2-amino-5-chlorophenol with a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃). The reaction typically occurs under mild conditions, often in an aqueous or organic solvent, and results in the formation of the azido compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chlorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Aminophenols: Formed through reduction of the azido group.

    Quinones: Formed through oxidation of the phenol group.

Scientific Research Applications

2-Azido-5-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-5-chlorophenol primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process that is often catalyzed by copper(I) ions. This reaction is highly regioselective and efficient, making it valuable in various synthetic applications . Additionally, the phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-4-chlorophenol: Similar structure but with the azido group in a different position.

    2-Azido-5-bromophenol: Similar structure but with a bromine atom instead of chlorine.

    2-Azido-5-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-Azido-5-chlorophenol is unique due to the specific positioning of the azido and chlorine groups on the phenol ring, which influences its reactivity and the types of reactions it can undergo. The presence of the chlorine atom can also affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its analogs with different halogen substituents .

Properties

CAS No.

33354-56-2

Molecular Formula

C6H4ClN3O

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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